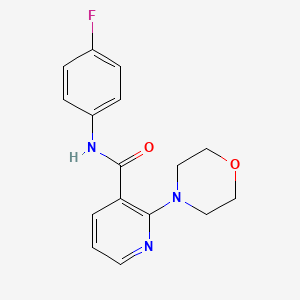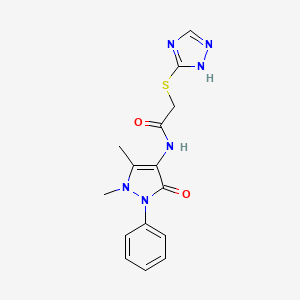![molecular formula C19H21N3O2 B5545166 N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5545166.png)
N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea involves the reaction of phenyl isocyanate with substituted furylamide, leading to a series of novel compounds with yields ranging from 74% to 88% (Yang Xin-ling, 2002). Another method includes the reaction of α,β-unsaturated aldehydes, N-phenyl urea/thiourea, and aromatic aldehydes, catalyzed by N-heterocyclic carbene, to synthesize monocyclic trans-1,3-diazepanes with high diastereoselectivity (I. R. Siddiqui et al., 2013).
Molecular Structure Analysis
The study of the crystal structures of N-aryl-N'-4-nitrophenyl ureas, which share a similarity in structural framework with N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea, reveals the presence of hydrogen bond competition and distinct molecular conformations. These structures are classified based on their hydrogen bond patterns, influencing the molecular conformation and the orientation of phenyl rings within the urea compounds (L. Reddy et al., 2007).
Chemical Reactions and Properties
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as a method for the synthesis of ureas from carboxylic acids, showcasing the reactivity and versatility of compounds in the urea category in undergoing chemical transformations under mild conditions (Kishore Thalluri et al., 2014).
Physical Properties Analysis
The analysis of physical properties, such as molecular conformation and the effect of hydrogen bonding on crystal structures, is crucial for understanding the stability and reactivity of N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea derivatives. The transition from urea…pyridyl N–H…N hydrogen bond to single N–H…O and N–H…N hydrogen bonds in various derivatives illustrates the importance of molecular structure on physical properties (Sreekanth K. Chandran et al., 2010).
Chemical Properties Analysis
The synthesis of N-substituted phenyl-N′-[6-(2-chlorobenzothiazol)yl]urea showcases the chemical reactivity of urea derivatives and provides insight into the chemical properties of N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea. These urea compounds exhibit diverse reactivity patterns, which are essential for various chemical transformations (L. Zai, 2001).
Wissenschaftliche Forschungsanwendungen
Urease Inhibitors and Medical Applications
Urease inhibitors, such as N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea derivatives, have been investigated for their potential to treat infections caused by urease-producing bacteria like Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. These compounds are seen as promising alternatives to existing treatments due to their specific inhibitory action on urease, an enzyme critical to the pathogenicity of certain bacteria (Kosikowska & Berlicki, 2011).
Therapeutic Effects on Proteostasis
Compounds like 4-phenylbutyric acid (4-PBA), which shares structural similarities with urea derivatives, have been explored for their role in maintaining proteostasis. This involves preventing misfolded protein aggregation and alleviating stress in the endoplasmic reticulum, which can lead to various pathologies. These findings open the door to potential therapeutic applications of similar compounds in diseases characterized by protein misfolding (Kolb et al., 2015).
Environmental and Agricultural Applications
Research into urea-based herbicides has highlighted the environmental impact of phenylurea compounds on non-target organisms, including fish and amphibians. This research underscores the importance of understanding and mitigating the environmental risks associated with the use of such chemicals in agriculture (Marlatt & Martyniuk, 2017).
Biosensors and Analytical Applications
Urea derivatives have been utilized in the development of biosensors for detecting urea concentrations in various contexts, including medical diagnostics and environmental monitoring. These biosensors employ urease as a bioreceptor element, showcasing the versatility of urea and its derivatives in analytical chemistry (Botewad et al., 2021).
Drug Design and Pharmacokinetics
The unique binding capabilities of ureas have been leveraged in drug design to modulate the selectivity, stability, and toxicity of pharmaceutical compounds. Research in this area highlights the role of urea derivatives in enhancing the bioactivity and efficacy of drugs (Jagtap et al., 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-phenyl-3-[4-(piperidine-1-carbonyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-18(22-13-5-2-6-14-22)15-9-11-17(12-10-15)21-19(24)20-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKNJQNSEBWIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-[4-(piperidine-1-carbonyl)phenyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)
![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5545097.png)
![N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)
![5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5545106.png)
![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5545116.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5545124.png)

![4-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methylpyridine](/img/structure/B5545137.png)
![ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5545154.png)
![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide](/img/structure/B5545159.png)